

Synthesis of tert-Butyl (2-morpholino-2-oxoethyl)carbamate: A Technical Guide

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Compound of Interest

Compound Name:	tert-Butyl (2-morpholino-2-oxoethyl)carbamate
Cat. No.:	B056099

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Abstract

This technical guide provides a comprehensive overview of the synthesis of **tert-Butyl (2-morpholino-2-oxoethyl)carbamate**, a key building block in medicinal chemistry and drug development. The primary synthesis pathway detailed involves the coupling of N-tert-butoxycarbonyl glycine (Boc-glycine) with morpholine. This guide presents two detailed experimental protocols: the primary route via an N-acylbenzotriazole intermediate and an alternative method utilizing a carbodiimide coupling agent. Quantitative data, including yields and physicochemical properties, are summarized for comparative analysis. Furthermore, this document includes detailed safety information for all reagents and visual diagrams of the synthesis pathways and experimental workflows to support researchers and scientists in the field.

Introduction

tert-Butyl (2-morpholino-2-oxoethyl)carbamate, also known as Boc-Gly-Mor, is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The presence of the Boc protecting group on the glycine moiety allows for controlled, stepwise peptide synthesis, while the morpholine amide provides specific physicochemical properties and potential biological activity. The formation of the amide bond between Boc-glycine and morpholine is a critical step, and various peptide coupling methodologies can be employed to achieve this transformation efficiently. This guide focuses on a robust and well-documented pathway proceeding through an activated N-

acylbenzotriazole intermediate, offering high yields and purity. An alternative, more traditional approach using a carbodiimide coupling agent is also presented.

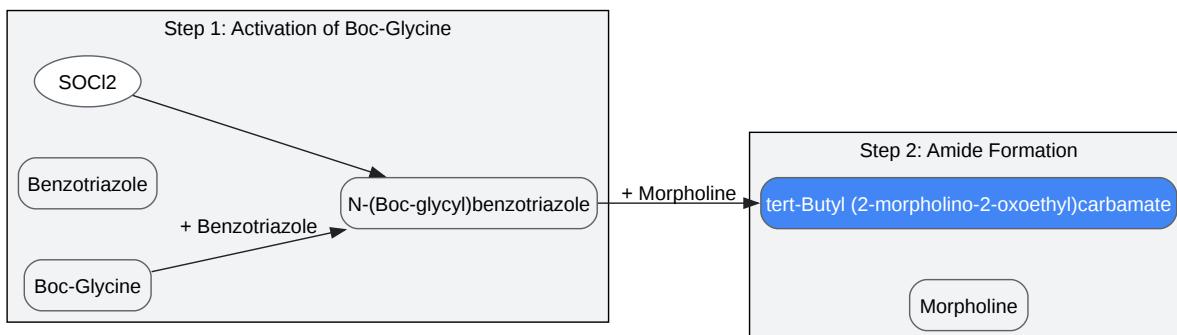
Synthesis Pathways

The principal synthesis pathway for **tert-Butyl (2-morpholino-2-oxoethyl)carbamate** involves a two-step process:

- Activation of Boc-glycine: Boc-glycine is first converted to a highly reactive N-acylbenzotriazole intermediate, N-(Boc-glycyl)benzotriazole. This is achieved by reacting Boc-glycine with benzotriazole in the presence of a dehydrating agent, such as thionyl chloride.
- Amide Bond Formation: The activated N-(Boc-glycyl)benzotriazole is then reacted with morpholine. The benzotriazole group is an excellent leaving group, facilitating the nucleophilic attack by the secondary amine of morpholine to form the desired amide bond.

An alternative pathway involves the direct coupling of Boc-glycine and morpholine using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of an activating agent such as 1-hydroxybenzotriazole (HOBr).

Synthesis Pathway Diagram



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Caption: Primary synthesis pathway for **tert-Butyl (2-morpholino-2-oxoethyl)carbamate**.

Experimental Protocols

Primary Synthesis Route: Via N-acylbenzotriazole Intermediate

This protocol is adapted from the work of Kamotra, P. et al. in *Synthesis* (2017).

Step 1: Synthesis of N-(Boc-glycyl)benzotriazole

This is a general procedure adapted from the work of Katritzky, A. R. et al. in *Synthesis* (2003), 2777-2780.

- To a stirred solution of Boc-glycine (1.0 eq.) and 1H-benzotriazole (1.0 eq.) in anhydrous dichloromethane (DCM), thionyl chloride (1.1 eq.) is added dropwise at 0 °C.
- The reaction mixture is then allowed to warm to room temperature and stirred for 2-3 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure to yield the crude N-(Boc-glycyl)benzotriazole, which can be used in the next step without further purification.

Step 2: Synthesis of **tert-Butyl (2-morpholino-2-oxoethyl)carbamate**

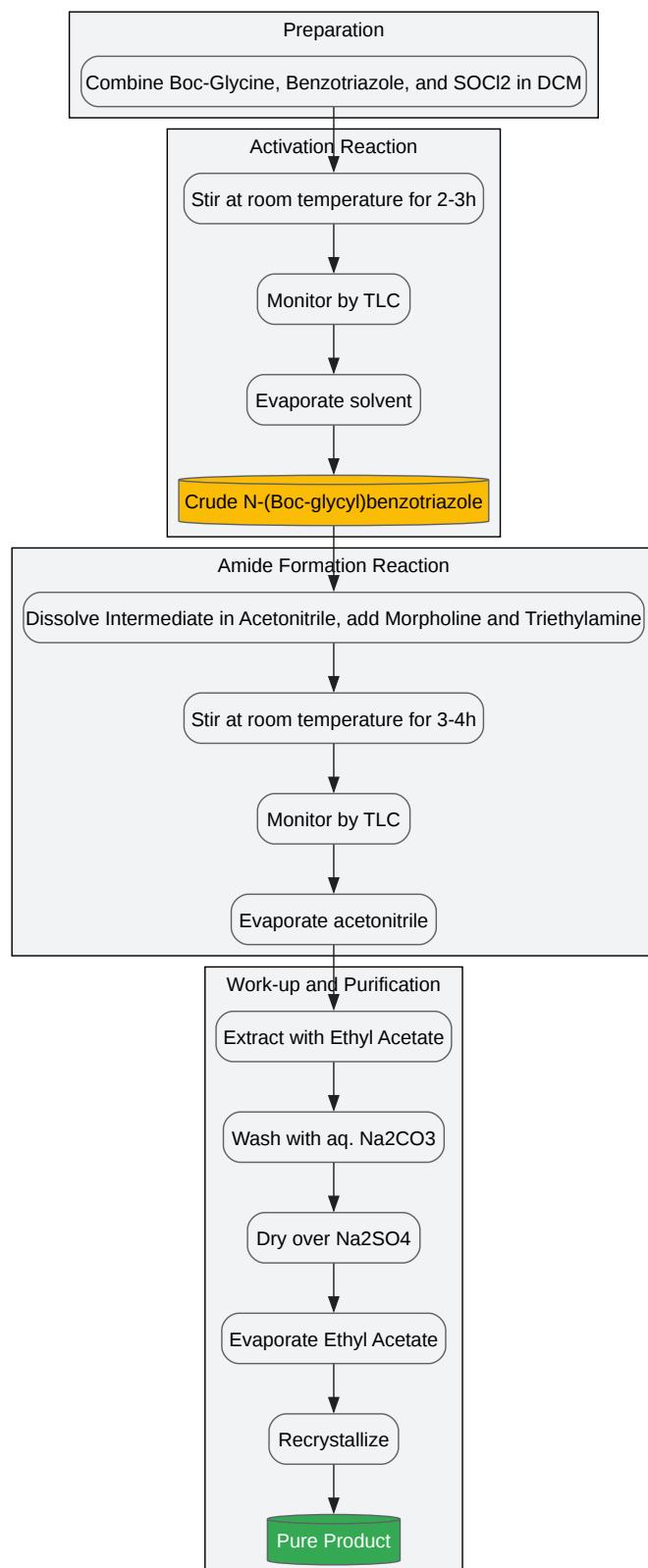
- A solution of N-(Boc-glycyl)benzotriazole (1.0 eq.) in acetonitrile is prepared in a round-bottom flask equipped with a magnetic stir bar.
- To this solution, morpholine (1.0 eq.) and triethylamine (1.5 eq.) are added.
- The reaction mixture is stirred at room temperature for 3-4 hours. The progress of the reaction is monitored by TLC.
- After completion of the reaction, the acetonitrile is evaporated under reduced pressure.

- The residue is extracted with ethyl acetate. The organic layer is washed with an aqueous sodium carbonate solution and then dried over anhydrous sodium sulfate.
- After filtration, the ethyl acetate is evaporated under reduced pressure to obtain the crude product.
- The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield **tert-Butyl (2-morpholino-2-oxoethyl)carbamate** as colorless microcrystals.[1]

Alternative Synthesis Route: DCC Coupling

- Boc-glycine (1.0 eq.), morpholine (1.1 eq.), and 1-hydroxybenzotriazole (HOBT) (1.2 eq.) are dissolved in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
- The solution is cooled to 0 °C in an ice bath.
- Dicyclohexylcarbodiimide (DCC) (1.1 eq.), dissolved in a minimal amount of the reaction solvent, is added dropwise to the cooled solution.
- The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred overnight.
- The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
- The filtrate is concentrated under reduced pressure.
- The residue is redissolved in ethyl acetate and washed successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
- Purification is performed by column chromatography on silica gel or by recrystallization.

Experimental Workflow Diagram

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Caption: Experimental workflow for the primary synthesis route.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of **tert-Butyl (2-morpholino-2-oxoethyl)carbamate** via the N-acylbenzotriazole intermediate method.

Parameter	Value	Reference
Yield	62%	[1]
Melting Point	114–116 °C	[1] [2]
¹ H NMR (500 MHz, CDCl ₃)	δ = 5.50 (br s, 1 H), 3.95 (d, J=3.5 Hz, 2 H), 3.70–3.62 (m, 6 H), 3.40 (t, J=4.4 Hz, 2 H), 1.45 (s, 9 H)	[1] [2]
¹³ C NMR (125 MHz, CDCl ₃)	δ = 167.5, 156.0, 80.0, 66.9, 66.5, 45.0, 42.4, 42.3, 28.5	[1]
HRMS (ESI)	m/z [M + H] ⁺ calcd for C ₁₁ H ₂₁ N ₂ O ₄ : 245.1501; found: 245.1499	[1]

Safety and Handling

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

- Boc-Glycine: May cause eye irritation.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Morpholine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Toxic in contact with skin. Causes severe skin burns and eye damage.[\[2\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Thionyl Chloride: Reacts violently with water. Causes severe skin burns and eye damage. Harmful if inhaled.
- 1H-Benzotriazole: Flammable solid. Harmful if swallowed. Causes serious eye irritation.

- Triethylamine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation.[10][11][12][13][14]
- Acetonitrile: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[15][16][17][18][19]
- Dicyclohexylcarbodiimide (DCC): Toxic in contact with skin. May cause an allergic skin reaction. Causes serious eye damage.[20][21][22][23][24]
- 1-Hydroxybenzotriazole (HOt): Flammable solid. Risk of explosion if heated under confinement. Causes eye irritation.[1][25][26][27]

Conclusion

The synthesis of **tert-Butyl (2-morpholino-2-oxoethyl)carbamate** is a straightforward process that can be achieved in high yield and purity through the activation of Boc-glycine with benzotriazole, followed by coupling with morpholine. This method, along with the alternative DCC coupling procedure, provides reliable and reproducible routes for obtaining this important synthetic intermediate. The data and protocols presented in this guide are intended to support researchers in the efficient and safe synthesis of this compound for applications in drug discovery and development.

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